In-Depth Technical Guide to AS-2077715: A Novel Antifungal Agent
In-Depth Technical Guide to AS-2077715: A Novel Antifungal Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS-2077715 is a potent, naturally derived antifungal compound isolated from the fungus Capnodium sp. 339855. It exhibits significant activity, particularly against dermatophytes such as Trichophyton species, by selectively inhibiting the fungal mitochondrial cytochrome bc1 complex (Complex III). This technical guide provides a comprehensive overview of AS-2077715, including its mechanism of action, quantitative biological activity, and detailed experimental protocols for its evaluation. The information presented is intended to support further research and development of this promising antifungal candidate.
Core Compound Properties
| Property | Value | Reference |
| Molecular Formula | C₂₅H₄₁NO₇ | [1] |
| Appearance | White powder | [1] |
| Producing Organism | Capnodium sp. 339855 | [1] |
| Chemical Class | Related to funiculosin | [1] |
| Mechanism of Action | Selective inhibitor of fungal mitochondrial cytochrome bc1 complex (Complex III) | [2] |
Quantitative Biological Activity
The biological activity of AS-2077715 has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 2.1: In Vitro Antifungal Activity
| Fungal Species | MIC (µg/mL) | Reference |
| Trichophyton mentagrophytes | 0.08 | [2] |
Table 2.2: In Vitro Enzyme Inhibition
| Target Enzyme | Source | IC₅₀ (ng/mL) | Reference |
| Mitochondrial Cytochrome bc1 Complex | Trichophyton mentagrophytes | 0.9 | [2] |
| Mitochondrial Cytochrome bc1 Complex | Mammalian | 6000 - 20,000 | [2] |
Table 2.3: In Vitro Cytotoxicity
| Cell Line | Cytotoxicity (>µg/mL) | Reference |
| Mammalian cells | 6 | [2] |
Table 2.4: In Vivo Efficacy (Guinea Pig Model of Tinea Pedis)
| Treatment Group | Dosing Regimen | Outcome | Reference |
| AS-2077715 | 10 mg/kg/day, oral, 10 days (starting day 7 post-infection) | Significant decrease in fungal CFUs | [3] |
| AS-2077715 | 20 mg/kg/day, oral, 10 days (starting day 7 post-infection) | Significant decrease in fungal CFUs | [3] |
| Terbinafine | 20 mg/kg/day, oral, 10 days (starting day 7 post-infection) | Significant decrease in fungal CFUs | [3] |
| AS-2077715 | 20 mg/kg/day, oral, 7 days (starting day 11 post-infection) | Significant reduction in fungal CFUs compared to terbinafine | [3] |
| Terbinafine | 20 mg/kg/day, oral, 7 days (starting day 11 post-infection) | - | [3] |
Signaling Pathway and Mechanism of Action
AS-2077715 exerts its antifungal effect by targeting the mitochondrial respiratory chain, a critical pathway for cellular energy production in fungi.
Caption: Mechanism of action of AS-2077715.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the general guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
Caption: Workflow for antifungal susceptibility testing.
Protocol:
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Fungal Isolate: Trichophyton mentagrophytes is used as the test organism.
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Medium: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0 is used.
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Inoculum Preparation: The fungal culture is grown on potato dextrose agar. Conidia are harvested and the suspension is adjusted to a concentration of 1 x 10³ to 5 x 10³ CFU/mL.
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Compound Preparation: AS-2077715 is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in RPMI medium in a 96-well microtiter plate.
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Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C.
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MIC Determination: The minimum inhibitory concentration (MIC) is determined visually as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
Mitochondrial Cytochrome bc1 Complex Inhibition Assay
Protocol:
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Mitochondria Isolation: Mitochondria are isolated from Trichophyton mentagrophytes protoplasts by differential centrifugation.
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Assay Buffer: A suitable buffer, such as potassium phosphate buffer (pH 7.4) containing EDTA, is used.
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Reaction Mixture: The reaction mixture contains isolated mitochondria, cytochrome c, and the substrate ubiquinol.
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Assay Procedure: The reaction is initiated by the addition of ubiquinol. The reduction of cytochrome c is monitored spectrophotometrically at 550 nm.
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Inhibition Measurement: The assay is performed in the presence of various concentrations of AS-2077715. The concentration of AS-2077715 that inhibits the enzyme activity by 50% (IC₅₀) is calculated.
In Vivo Efficacy in a Guinea Pig Model of Tinea Pedis
Caption: Experimental workflow for the in vivo tinea pedis model.
Protocol:
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Animal Model: Male Hartley guinea pigs are used.
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Infection: The plantar surface of the hind paws is infected with a suspension of Trichophyton mentagrophytes arthroconidia.
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Treatment: AS-2077715 is suspended in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally once daily.
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Efficacy Evaluation: At the end of the treatment period, the animals are euthanized, and the skin from the infected paws is excised, homogenized, and plated on a suitable agar medium to determine the number of colony-forming units (CFUs).
Biosynthesis of AS-2077715
The biosynthesis of AS-2077715 has been elucidated and involves a complex enzymatic cascade.[4] A key feature is the formation of the all-cis cyclopentanetetraol moiety from a hydroxyphenyl-containing precursor through dearomatization, stereoselective ring contraction, and redox transformations.[4] This process is catalyzed by a five-enzyme cascade that includes a multifunctional flavin-dependent monooxygenase and a repurposed O-methyltransferase.[4]
Conclusion
AS-2077715 is a novel antifungal agent with a potent and selective mechanism of action against the fungal mitochondrial cytochrome bc1 complex. Its significant in vitro and in vivo activity against dermatophytes, coupled with its selectivity over the mammalian enzyme, makes it a promising candidate for further development as a therapeutic agent for the treatment of fungal infections. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this compound.
References
- 1. AS2077715: a novel antifungal antibiotic produced by Capnodium sp. 339855 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AS2077715 is a selective inhibitor of fungal mitochondrial cytochrome bc₁ complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Mitochondrial Complex I (NADH-CoQ Reductase) Activity Assay Kit - Elabscience® [elabscience.com]
